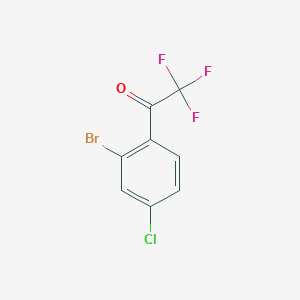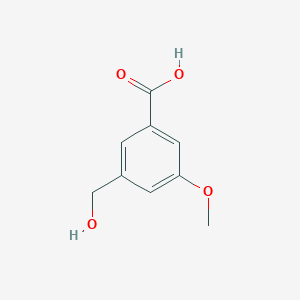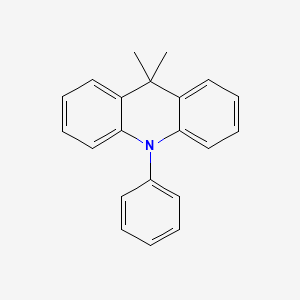![molecular formula C11H10BrN B1444685 [1-(4-溴苯基)环丙基]乙腈 CAS No. 1282659-26-0](/img/structure/B1444685.png)
[1-(4-溴苯基)环丙基]乙腈
描述
1-(4-Bromophenyl)cyclopropyl]acetonitrile, also known as 4-BPCA, is an organic compound that has been studied for its potential applications in the field of scientific research. It is a colorless liquid with a molecular weight of 238.12 g/mol and a melting point of -43 °C. 4-BPCA is a cyclopropyl derivative of acetonitrile, a compound that is commonly used in organic synthesis. Due to its unique structure and properties, 4-BPCA has been studied extensively for its potential use in various scientific research applications.
科学研究应用
有机合成中的安全生成和应用
[1-(4-溴苯基)环丙基]乙腈因其在有机合成中的潜力而得到认可,特别是在合成腈取代环丙烷方面。该研究重点介绍了一种瞬态且安全地生成重氮乙腈的方法,重氮乙腈是[1-(4-溴苯基)环丙基]乙腈的前体。这种方法促进了铁催化的环丙烷化和环丙烯化反应,能够克级合成环丙基腈,由于其独特的反应性和稳定性,环丙基腈在各种合成应用中很有价值(Hock,Spitzner,& Koenigs,2017)。
杂环化学的进展
该化合物在从改性的贝利斯-希尔曼加成物中区域选择性地合成萘方面起着至关重要的作用。涉及[1-(4-溴苯基)环丙基]乙腈的钯催化级联反应导致形成多取代萘衍生物。这个过程包括顺序的5-exo-碳钯化、C(sp3)-H活化环丙烷、开环和伴随的芳构化,展示了该化合物在构建复杂芳香体系中的多功能性(Kim, Lee, Kim,& Kim,2010)。
光致发光和材料科学
在材料科学领域,特别是在光致发光材料的开发中,[1-(4-溴苯基)环丙基]乙腈衍生物因其有希望的特性而被探索。已经研究了由2-(4-溴苯基)-3-(4-二苯胺苯基)乙腈合成的同时含有联苯基团和三苯胺单元的α,β-二芳基丙烯腈衍生物的合成。这些衍生物表现出绿色荧光并显示出良好的热稳定性,使其适用于光电器件中的应用(Li, Li, Liu, Yue,& Yu,2011)。
生物学应用和酶抑制
对含有环丙基部分的溴苯酚衍生物(包括[1-(4-溴苯基)环丙基]乙腈)的生物活性的研究表明,它们作为碳酸酐酶的抑制剂是有效的。这些化合物表现出优异的抑制作用,特别是对人碳酸酐酶同工酶,使其成为治疗应用的潜在候选者(Boztaş 等,2015)。
有机化学中的新型合成途径
该化合物在促进新型合成途径中也至关重要,例如通过一锅CuCl介导的三组分反应构建2-芳基苯并[4,5]噻吩并[2,3-d]噻唑骨架。这个过程强调了该化合物在创建噻吩稠合的多环π共轭体系中的用途,这在有机电子学和光伏领域引起了极大的兴趣(Zhang 等,2020)。
作用机制
- The primary target of “[1-(4-Bromophenyl)cyclopropyl]acetonitrile” is not explicitly mentioned in the available literature. However, we know that indole derivatives often interact with various receptors due to their aromatic nature and π-electron delocalization .
- However, indole derivatives are known to impact various pathways, including those related to inflammation, cell signaling, and metabolism .
Target of Action
Biochemical Pathways
Result of Action
生化分析
Biochemical Properties
[1-(4-Bromophenyl)cyclopropyl]acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . The nature of these interactions often involves the binding of [1-(4-Bromophenyl)cyclopropyl]acetonitrile to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of [1-(4-Bromophenyl)cyclopropyl]acetonitrile on cells and cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in detoxification processes, thereby impacting cellular metabolism . Additionally, [1-(4-Bromophenyl)cyclopropyl]acetonitrile can affect cell signaling pathways by interacting with receptors and other signaling molecules.
Molecular Mechanism
At the molecular level, [1-(4-Bromophenyl)cyclopropyl]acetonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the context . Furthermore, [1-(4-Bromophenyl)cyclopropyl]acetonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(4-Bromophenyl)cyclopropyl]acetonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that [1-(4-Bromophenyl)cyclopropyl]acetonitrile remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular processes.
Dosage Effects in Animal Models
The effects of [1-(4-Bromophenyl)cyclopropyl]acetonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
[1-(4-Bromophenyl)cyclopropyl]acetonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble derivatives that can be excreted from the body.
Transport and Distribution
The transport and distribution of [1-(4-Bromophenyl)cyclopropyl]acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, [1-(4-Bromophenyl)cyclopropyl]acetonitrile may be transported into cells via membrane transporters and subsequently distributed to various organelles.
Subcellular Localization
The subcellular localization of [1-(4-Bromophenyl)cyclopropyl]acetonitrile is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical effects.
属性
IUPAC Name |
2-[1-(4-bromophenyl)cyclopropyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-10-3-1-9(2-4-10)11(5-6-11)7-8-13/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMADLHUKQWHMCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride](/img/structure/B1444605.png)

![Tert-butyl 4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B1444608.png)

![N-cyclohexyl-3-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1444615.png)
![[1-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B1444617.png)



![2,7-Bis[N,N-bis(4-methoxyphenyl)amino]-9,9-spirobi[9H-fluorene]](/img/structure/B1444624.png)
![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine](/img/structure/B1444625.png)